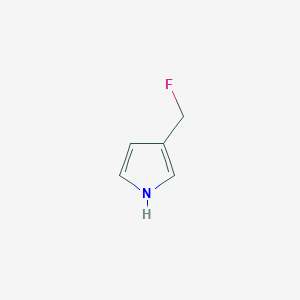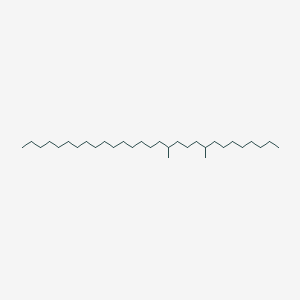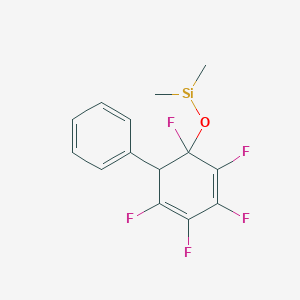
Acetic acid;propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;propane-1,3-diamine, also known as propane-1,3-diamine diacetate, is a compound formed by the combination of acetic acid and propane-1,3-diamine. Propane-1,3-diamine is a diamine with the formula C3H10N2, and acetic acid is a simple carboxylic acid with the formula CH3COOH. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amination of Acrylonitrile: Propane-1,3-diamine can be synthesized by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.
Direct Reaction: The compound can be prepared by the direct reaction of acetic acid with propane-1,3-diamine under controlled conditions to form the diacetate salt.
Industrial Production Methods
Industrial production of propane-1,3-diamine involves the large-scale amination of acrylonitrile followed by hydrogenation. The resulting propane-1,3-diamine is then reacted with acetic acid to form the diacetate salt. This process is carried out in reactors with precise temperature and pressure control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Condensation Reactions: Propane-1,3-diamine can undergo condensation reactions with carboxylic acids to form amides.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Condensation with Carboxylic Acids: This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides.
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in the presence of a base.
Major Products
Amides: Formed from the condensation of propane-1,3-diamine with carboxylic acids.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Building Blocks: Propane-1,3-diamine is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology and Medicine
Antimicrobial Agents: Acetic acid is known for its antimicrobial properties and is used in treating infections.
Industry
Textile Finishing: Used in the synthesis of compounds for textile finishing.
Mecanismo De Acción
The mechanism of action of acetic acid;propane-1,3-diamine involves the interaction of its amino groups with various molecular targets. In condensation reactions, the amino groups react with carboxylic acids to form amides, which are stable and have various applications . The antimicrobial action of acetic acid is due to its ability to lower the pH and disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: Isomeric with propane-1,3-diamine but with amino groups on adjacent carbon atoms.
Ethylenediamine: Another diamine with two amino groups on adjacent carbon atoms.
Uniqueness
Propane-1,3-diamine is unique due to the positioning of its amino groups, which allows for specific reactivity and applications in the synthesis of heterocycles and coordination complexes .
Propiedades
Número CAS |
69112-70-5 |
|---|---|
Fórmula molecular |
C7H18N2O4 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c4-2-1-3-5;2*1-2(3)4/h1-5H2;2*1H3,(H,3,4) |
Clave InChI |
SNDGSXYUWAVQDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


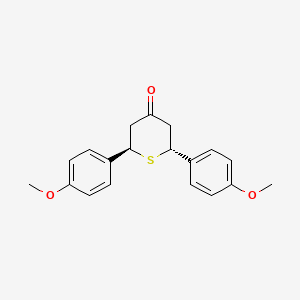

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
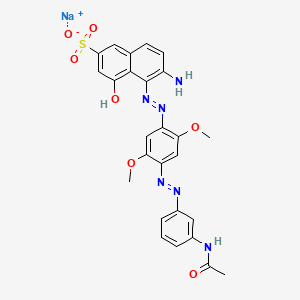
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
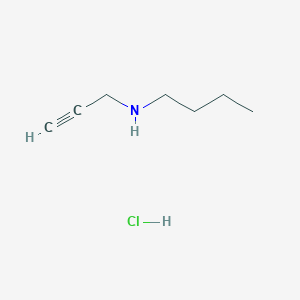
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

